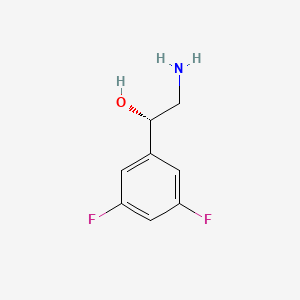

(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(1S)-2-amino-1-(3,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |

InChI Key |

FTNICMLRARLMGA-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CN)O |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with 3,5-difluorobenzaldehyde or related derivatives as the aromatic precursor. The core synthetic strategy involves:

- Reduction of the aldehyde group to the corresponding chiral amino alcohol.

- Introduction of the amino group via amination or reductive amination.

- Control of stereochemistry to obtain the (1S)-enantiomer with high enantiomeric excess.

Reduction and Amination

A common approach is the reduction of 3,5-difluorobenzaldehyde using hydride reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on activated carbon under hydrogen atmosphere in methanol. This step converts the aldehyde to the corresponding alcohol intermediate.

Subsequently, amination is performed either by direct amination of the alcohol or via reductive amination of the aldehyde intermediate with ammonia or amine sources, often under catalytic hydrogenation conditions. For example, catalytic hydrogenation with 10% palladium on activated carbon in methanol under inert atmosphere for 4 hours has been reported to yield the amino alcohol with approximately 75% yield.

Asymmetric Synthesis and Enantiomeric Control

To obtain the (1S)-enantiomer specifically, asymmetric synthesis techniques are employed:

- Chiral catalysts: Use of chiral metal complexes such as Ru-BINAP catalysts in catalytic hydrogenation can induce stereoselectivity, favoring the (1S)-configuration.

- Chiral pool synthesis: Starting from chiral precursors like (3,5-difluorophenyl)glycidol allows retention of stereochemistry.

- Microbial resolution: Specific microorganisms can selectively convert racemic mixtures to the desired (S)-enantiomer through biotransformation processes.

Control of reaction parameters such as temperature (25–50°C), hydrogen pressure (1–5 atm), and solvent polarity (methanol, THF) significantly influences the enantiomeric excess (ee) and yield.

Continuous Flow and Industrial Scale Synthesis

For industrial applications, continuous flow reactors have been employed to enhance yield, purity, and safety. These reactors allow precise control of reaction conditions, minimize waste, and improve scalability. Optimization includes catalyst loading, residence time, and solvent choice to maximize throughput while maintaining stereochemical integrity.

Detailed Reaction Conditions and Comparative Data

| Step | Reagents/Conditions | Yield (%) | Notes on Stereochemistry and Purity |

|---|---|---|---|

| Reduction | NaBH4 or Pd/C + H2 in methanol, inert atm. | ~75 | Moderate to high yield; racemic mixture without chiral catalyst |

| Amination | Ammonia or amine source, catalytic hydrogenation | Variable | Amination under hydrogenation conditions; stereochemistry depends on catalyst |

| Asymmetric hydrogenation | Ru-BINAP catalyst, 25–50°C, 1–5 atm H2 | >90 | High enantiomeric excess (ee) of (1S)-enantiomer achieved |

| Microbial resolution | Specific microorganisms, aqueous media | High | Biotransformation yields high optical purity (S)-enantiomer |

| Continuous flow synthesis | Flow reactor, optimized catalyst and solvent | High | Industrial scale with improved safety and reproducibility |

Analytical Characterization Supporting Preparation

- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess and purity.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^19F-NMR confirm chemical structure and fluorine environment.

- X-ray Crystallography: Confirms absolute stereochemistry and hydrogen bonding interactions.

- Polarimetry: Measures optical rotation to support stereochemical assignment.

Research Findings and Notes

- The presence of fluorine atoms at the 3,5-positions enhances metabolic stability and biological activity, making stereochemical control critical for pharmacological applications.

- Solubility studies indicate moderate solubility in polar solvents such as ethanol and DMSO, which influences reaction medium choice.

- The stereoselective synthesis routes have been optimized to balance yield, purity, and cost-effectiveness, with catalytic asymmetric hydrogenation emerging as a preferred method for laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a hydrocarbon

Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties due to its structural features that may influence interactions with biological targets.

- Neuropharmacology : Research suggests that (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol may interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions could have therapeutic implications for treating psychiatric disorders and neurodegenerative diseases .

- Anti-inflammatory and Analgesic Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The fluorination pattern may enhance the compound's efficacy in these roles .

Biological Research

The compound is utilized in biological studies to explore its effects on various cellular pathways and mechanisms.

- Binding Affinity Studies : Investigations into the binding affinity of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol with different receptors are crucial for understanding its pharmacological profile. These studies aim to elucidate how the compound may modulate receptor activity and influence downstream signaling pathways.

- Potential Therapeutic Uses : Ongoing research focuses on the compound's potential use in treating neurological disorders due to its ability to interact with key neurotransmitter systems .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

- Chemical Synthesis : (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol can be synthesized through various methods, including nucleophilic substitution reactions involving its hydrochloride salt form. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other proteins. The fluorine atoms can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Difluorophenyl Substitutions

(a) (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6)

- Structure : Differs by the addition of a 4-chloro substituent and altered fluorine positions (2,5-difluoro vs. 3,5-difluoro).

- Molecular Formula: C₈H₇ClF₂NO (MW: 206.45 g/mol).

- Key Differences : The chlorine atom increases molecular weight and may alter lipophilicity. The 2,5-difluoro substitution could affect electronic interactions in biological targets compared to 3,5-difluoro .

(b) (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (CAS: 1269791-10-7)

- Structure: Features a propanol backbone and 2,3,5-trifluorophenyl group.

- Molecular Formula: C₉H₉F₃NO (MW: 207.17 g/mol).

- Key Differences: The extended carbon chain (propanol vs. ethanol) and additional fluorine atom may enhance solubility or alter steric interactions. The (1S,2S) configuration introduces distinct stereochemical outcomes in reactions .

Analogues with Alternative Substituents

(a) (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol (CAS: 129894-61-7)

- Structure : Replaces fluorine atoms with a 3-nitro group.

- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).

- Key Differences : The nitro group is a stronger electron-withdrawing substituent, which could increase reactivity in nucleophilic substitutions but reduce metabolic stability compared to fluorine .

(b) (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol (CAS: 938462-26-1)

- Structure: Contains a trifluoromethyl group and a propanol chain.

- Molecular Formula: C₁₀H₁₂F₃NO (MW: 219.21 g/mol).

- The longer chain may influence binding kinetics in receptor interactions .

Analogues with Heterocyclic or Alternative Backbones

(a) (1S)-1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2227836-44-2)

- Structure: Features a pyridine ring with chlorine substituents and a trifluoroethanol group.

- Molecular Formula: C₇H₄Cl₂F₃NO (MW: 246.01 g/mol).

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Backbone |

|---|---|---|---|---|---|

| (1S)-2-Amino-1-(3,5-difluorophenyl)ethan-1-ol | Not Provided | C₈H₉F₂NO | 173.16 | 3,5-difluorophenyl | Ethanol |

| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol | 1213463-79-6 | C₈H₇ClF₂NO | 206.45 | 4-chloro, 2,5-difluorophenyl | Ethanol |

| (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol | 1269791-10-7 | C₉H₉F₃NO | 207.17 | 2,3,5-trifluorophenyl | Propanol |

| (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol | 129894-61-7 | C₈H₁₀N₂O₂ | 166.18 | 3-nitrophenyl | Ethanol |

| (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol | 938462-26-1 | C₁₀H₁₂F₃NO | 219.21 | 3-(trifluoromethyl)phenyl | Propanol |

Biological Activity

(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol, also known as 2-amino-1-(3,5-difluorophenyl)ethan-1-ol hydrochloride, is a chiral amino alcohol compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of two fluorine atoms on the phenyl ring and an amino group, contribute to its biological activity and pharmacological applications.

- Molecular Formula : CHFNO

- Molecular Weight : 173.16 g/mol

- CAS Number : 1384079-07-5

The biological activity of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol is primarily attributed to its ability to interact with various receptors and enzymes involved in metabolic processes. The amino group allows the compound to act as a ligand for neurotransmitter receptors, while the fluorinated phenyl moiety enhances lipophilicity, facilitating membrane permeability and bioavailability .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Neuropharmacological Effects : It has been investigated for its potential in modulating central nervous system functions due to its interactions with neurotransmitter receptors .

- Anticancer Properties : Preliminary studies suggest that (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol may possess anticancer activity by influencing cell signaling pathways associated with tumor growth and metastasis .

Neuropharmacological Studies

A study focusing on the interaction of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol with serotonin receptors showed promising results in modulating serotonin levels, indicating potential applications in treating mood disorders .

Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- IC values for U2OS (osteosarcoma) cells were reported at 0.69 µM, indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol | CHClN | Contains chlorine instead of fluorine. |

| (R)-2-amino-1-(4-fluorophenyl)ethan-1-ol | CHFN | Different substitution pattern on the phenyl ring. |

| 2-amino-1-(3-fluorophenyl)ethanol | CHFN | Only one fluorine atom present. |

The unique fluorination pattern and chiral configuration of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol may confer distinct pharmacological properties compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.